molecular formula C12H15NO3S B6750270 2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide

2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide

Cat. No.: B6750270
M. Wt: 253.32 g/mol
InChI Key: XVVPPAYMRZUPLF-UHFFFAOYSA-N
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Description

2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzenesulfonamide Core: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Attachment of the Hydroxybutynyl Group: This step involves the addition of a hydroxybutynyl group through reactions such as Sonogashira coupling, which requires a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes would focus on cost-effectiveness and scalability, ensuring that the synthesis is economically viable.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triple bond in the hydroxybutynyl group can be reduced to a double or single bond.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an antibiotic or anticancer agent.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This mimicry can inhibit enzyme activity, leading to antibacterial effects. Additionally, the hydroxybutynyl group can interact with various molecular pathways, potentially leading to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-o-toluenesulfonamide: Similar sulfonamide core but different substituents.

Uniqueness

2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of both an ethyl group and a hydroxybutynyl group makes it versatile for various applications, distinguishing it from other sulfonamides.

Properties

IUPAC Name

2-ethyl-N-(1-hydroxybut-3-yn-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-3-10-7-5-6-8-12(10)17(15,16)13-11(4-2)9-14/h2,5-8,11,13-14H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVPPAYMRZUPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)NC(CO)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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